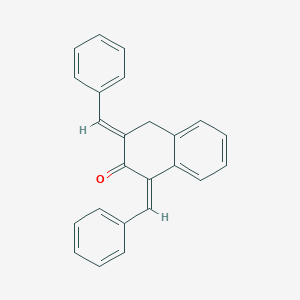

1,3-Dibenzylidenetetralin-2-one

Description

However, the available data focuses on structurally related heterocyclic compounds, such as 1,3-dihydro-2H-benzimidazol-2-ones and benzodiazepine analogs.

Propriétés

Formule moléculaire |

C24H18O |

|---|---|

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

(1Z,3E)-1,3-dibenzylidene-4H-naphthalen-2-one |

InChI |

InChI=1S/C24H18O/c25-24-21(15-18-9-3-1-4-10-18)17-20-13-7-8-14-22(20)23(24)16-19-11-5-2-6-12-19/h1-16H,17H2/b21-15+,23-16- |

Clé InChI |

VJMUZPOKSLRNSH-DDACHCBRSA-N |

SMILES |

C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4 |

SMILES isomérique |

C\1C2=CC=CC=C2/C(=C/C3=CC=CC=C3)/C(=O)/C1=C/C4=CC=CC=C4 |

SMILES canonique |

C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

The following analysis highlights key differences and similarities between 1,3-dihydro-2H-benzimidazol-2-ones (–2, 4), 5-aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones (), and other analogs.

Molecular Structure and Functionalization

- 1,3-Dihydro-2H-benzimidazol-2-ones: Feature a bicyclic structure with a urea-like moiety (N–C=O–N) fused to a benzene ring. Substituents like nitro or nitramino groups are introduced at the 4- and 5-positions to modulate reactivity and stability .

- Benzotriazepin-2-ones : Contain an additional nitrogen atom in the seven-membered ring, expanding the heterocyclic framework and altering electronic properties .

Comparative Data Table

Key Research Findings

- Thermal Performance : Nitro-functionalized benzimidazol-2-ones show exceptional thermal stability, making them viable for explosives or propellants .

- Pharmaceutical Utility : Derivatives like CAS 2147-83-3 are used in drug synthesis, emphasizing low acute toxicity (LD50 > 2000 mg/kg in rodents) .

- Structural Limitations : Benzotriazepin-2-ones exhibit reduced stability compared to benzimidazol-2-ones due to ring strain, limiting their industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.